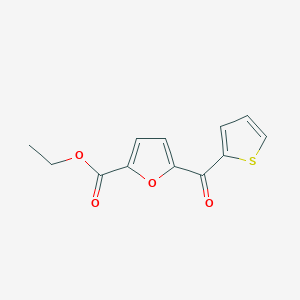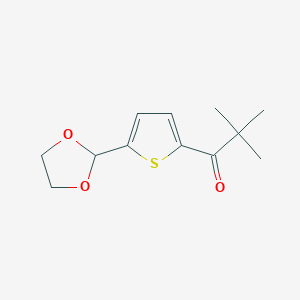
Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” is a chemical compound that belongs to the class of 1,3-dioxolanes . 1,3-dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols, and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .
Synthesis Analysis
1,3-dioxolanes can be synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . The structure of the newly synthesized compounds can be established through elemental analysis and spectroscopic characterization .Chemical Reactions Analysis
1,3-dioxolanes can undergo various chemical reactions. They can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . They can also be oxidized with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst to give esters .Aplicaciones Científicas De Investigación
Photochemical Studies and Radical Generation
- Tert-butyl ketones, including derivatives like tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, have been used in photochemical studies to generate specific radicals. For instance, Manetto et al. (2007) discussed the generation of nucleosidyl radicals from thymidine and 2'-deoxyguanosine using tert-butyl ketone derivatives through photochemistry (Manetto et al., 2007).
Asymmetric Synthesis and Catalysis
- Tert-butyl ketone derivatives are used in asymmetric synthesis and catalysis. Zeng et al. (2015) highlighted the use of tert-butylhydroperoxide (TBHP) in the catalytic enantioselective epoxidation of α,β-unsaturated ketones, demonstrating the utility of tert-butyl derivatives in synthetic chemistry (Zeng et al., 2015).
Crystal Structure Analysis
- The crystal structure of molecules similar to this compound has been analyzed to understand molecular interactions and configurations. Liu et al. (2004) synthesized a related compound and analyzed its crystal structure, providing insights into molecular arrangements (Liu et al., 2004).
Radical Reactions and Organic Synthesis
- Tert-butyl ketone derivatives are pivotal in radical reactions essential for organic synthesis. Beckwith and Chai (1993) explored radical reactions of substituted 1,3-dioxolan-4-ones, showing the significance of tert-butyl groups in dictating reaction pathways (Beckwith & Chai, 1993).
Oxidation Reactions
- Dirhodium(II) caprolactamate, in conjunction with tert-butyl hydroperoxide, has been used for selective hydrogen atom abstraction in oxidation reactions, as detailed by McLaughlin et al. (2009). This highlights the role of tert-butyl derivatives in facilitating oxidation processes (McLaughlin et al., 2009).
Propiedades
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-12(2,3)10(13)8-4-5-9(16-8)11-14-6-7-15-11/h4-5,11H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGKKNOGDMAMOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641908 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-82-2 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



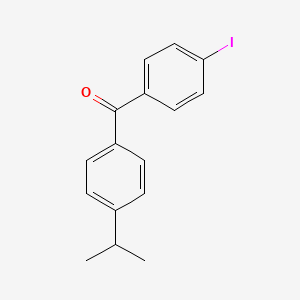
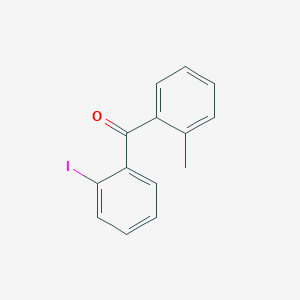
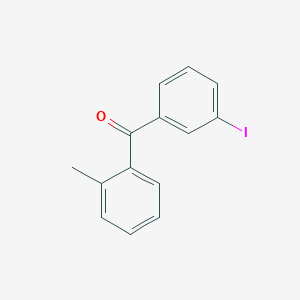


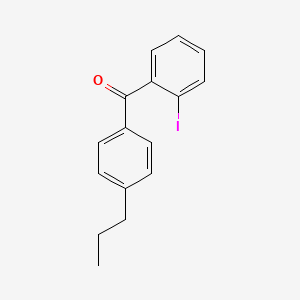
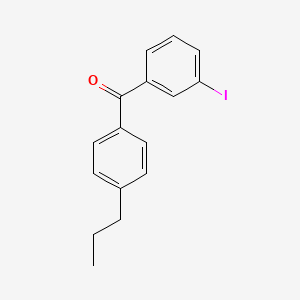
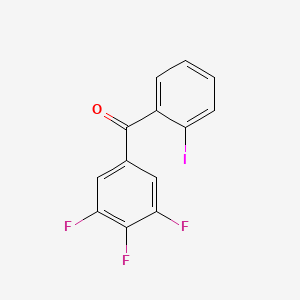
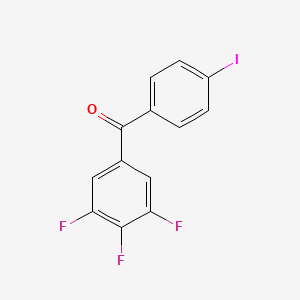
![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
